(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid exact mass and molecular weight
(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid exact mass and molecular weight
An In-Depth Technical Guide to the Mass Spectrometry of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid
Introduction: Contextualizing a Key Building Block
(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is a bifunctional organic compound of significant interest to the fields of medicinal chemistry and materials science. As a member of the phenylboronic acid family, its utility is rooted in the unique chemical reactivity of the boronic acid moiety, which can form reversible covalent bonds with diols. This property is fundamental to applications ranging from glucose sensing to the development of stimuli-responsive drug delivery systems.[1] Furthermore, the incorporation of a piperazine group, a common pharmacophore in drug discovery, imbues this molecule with properties relevant to modulating biological targets.
This guide provides a detailed examination of two fundamental yet critically distinct physicochemical properties of this compound: its molecular weight and its exact mass. For researchers in drug development, a precise understanding and accurate determination of these parameters are non-negotiable prerequisites for confirming molecular identity, assessing purity, and ensuring the integrity of experimental data.
Section 1: The Fundamental Distinction: Molecular Weight vs. Exact Mass
While often used interchangeably in introductory chemistry, molecular weight and exact mass represent distinct concepts with different implications for analytical characterization.
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Molecular Weight (or Molar Mass) : This value is an average, calculated using the weighted average of the masses of all naturally occurring isotopes of each element in the molecule. The weighting is based on the natural abundance of these isotopes. It is the value used for stoichiometric calculations in the laboratory (e.g., preparing a solution of a specific molarity).
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Exact Mass (or Monoisotopic Mass) : This value is calculated using the mass of the most abundant, stable isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ¹¹B). This is the mass of a single, specific isotopic combination of the molecule. High-resolution mass spectrometry (HRMS) measures the exact mass, providing a highly precise value that is crucial for determining the elemental composition of a molecule.[2][3]
The diagram below illustrates the conceptual relationship between a molecule's formula and these two key mass values.
Caption: Relationship between molecular formula, molecular weight, and exact mass.
Section 2: Core Physicochemical Properties
The essential mass-related properties of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid are summarized below. These values are foundational for any analytical or synthetic work involving this compound.
| Property | Value | Source / Method |
| CAS Number | 1333121-83-7 | Chemical Supplier Databases[4] |
| Molecular Formula | C₁₃H₂₁BN₂O₂ | Derived from Structure[4] |
| Molecular Weight | 248.13 g/mol | Calculated (Average Isotopic Masses)[4] |
| Exact Mass | 248.17435 g/mol | Calculated (Monoisotopic Masses) |
Calculation of Exact Mass:
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C: 13 x 12.00000 = 156.00000
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H: 21 x 1.00783 = 21.16443
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B: 1 x 11.00931 = 11.00931
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N: 2 x 14.00307 = 28.00614
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O: 2 x 15.99491 = 31.98982
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Total = 248.17435
Section 3: The Imperative of Mass Accuracy in Drug Development
In the rigorous and regulated environment of drug development, nominal mass information is often insufficient.[5] Accurate mass determination is essential for several reasons:
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Unambiguous Identity Confirmation : At early stages, confirming that the correct molecule has been synthesized is paramount. An experimentally determined exact mass that matches the theoretical value to within a few parts-per-million (ppm) provides high confidence in the molecular formula.[5]
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Structural Elucidation of Unknowns : When characterizing impurities or degradation products, the exact mass is the first and most critical piece of data. It allows chemists to deduce the elemental composition, significantly narrowing down the number of possible structures and guiding further spectroscopic analysis (e.g., NMR, MS/MS).[5][6]
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Metabolite Identification : In pharmacokinetic studies, mass spectrometry is used to identify and quantify metabolites in biological fluids.[7] High-resolution analysis is crucial to distinguish drug-related metabolites from endogenous molecules, often based on subtle differences in mass.
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Purity Assessment : While chromatography provides a measure of purity based on relative signal intensity (e.g., UV absorbance), mass spectrometry confirms the identity of the main peak and can help identify co-eluting impurities.
Section 4: Experimental Determination via High-Resolution Mass Spectrometry
Mass spectrometry (MS) is the definitive technique for determining both molecular weight and exact mass.[2] A high-resolution instrument, such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer, is required for exact mass measurement.[3] The general workflow involves coupling a separation technique, like Ultra-High-Performance Liquid Chromatography (UHPLC), with the mass spectrometer (LC-MS).[7]
Caption: General workflow for LC-HRMS analysis.
Protocol: LC-HRMS Analysis of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid
This protocol outlines a standard method for confirming the identity and determining the exact mass of the title compound.
1. Objective: To verify the exact mass of (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid to confirm its elemental composition.
2. Materials & Instrumentation:
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Analyte: (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid, ≥98% purity.
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Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive HF Orbitrap, TOF).
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Solvents: LC-MS grade acetonitrile (ACN), water, and formic acid (FA).
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Vials: 2 mL glass autosampler vials with caps.
3. Sample Preparation:
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Causality: A dilute solution is prepared to avoid detector saturation and ion suppression effects. Formic acid is added to the mobile phase to promote protonation of the analyte, which is necessary for positive-ion mode electrospray ionization (ESI). The ethylpiperazine moiety is basic and readily accepts a proton.
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Step 1: Prepare a 1 mg/mL stock solution of the analyte in 50:50 ACN:water.
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Step 2: Perform a serial dilution from the stock solution to create a final working solution of 1 µg/mL in 50:50 ACN:water.
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Step 3: Transfer the working solution to an autosampler vial.
4. UHPLC Method:
-
Causality: A gradient elution is used to ensure the compound is well-retained and elutes as a sharp peak, which improves sensitivity and resolution from any potential impurities.
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Column: C18, 2.1 x 50 mm, 1.8 µm.
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Flow Rate: 0.4 mL/min.
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Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.
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Injection Volume: 2 µL.
5. Mass Spectrometer Settings (Example: ESI-Orbitrap):
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Causality: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, non-volatile molecules like the analyte.[5] Positive ion mode is selected because the nitrogen atoms in the piperazine ring are easily protonated. High resolution is essential for accurate mass measurement.
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Ionization Mode: ESI, Positive.
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Capillary Voltage: 3.5 kV.
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Scan Range (m/z): 100 - 500.
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Resolution: 140,000.
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Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺.
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Theoretical m/z = (Exact Mass of C₁₃H₂₁BN₂O₂ + Mass of H) / charge
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Theoretical m/z = (248.17435 + 1.00783) / 1 = 249.18218
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6. Data Analysis:
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Step 1: Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (249.18218).
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Step 2: Obtain the mass spectrum from the apex of the corresponding chromatographic peak.
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Step 3: Compare the measured m/z from the spectrum to the theoretical m/z.
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Step 4: Calculate the mass error in parts-per-million (ppm):
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Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 1,000,000
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Acceptance Criterion: A mass error of < 5 ppm is considered excellent evidence for the proposed elemental composition.
Conclusion
For researchers and drug development professionals, (3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid is more than just a name or a structure; it is a molecule defined by precise physical constants. The molecular weight of 248.13 g/mol is essential for macroscopic laboratory work, while the exact mass of 248.17435 g/mol is the key to its unambiguous identification at the molecular level. The rigorous application of analytical techniques like high-resolution mass spectrometry is not merely a quality control step but a foundational component of scientific integrity, ensuring that subsequent biological or material science investigations are built upon a validated and well-characterized starting point.
References
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Lin, B. et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
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PharmaFeatures. (2021). How is Mass Spectrometry Used in Drug Development?[Link]
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Mtoz Biolabs. How to Determine Molecular Weight?[Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.[Link]
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Boron Molecular. (4-((4-Methylpiperazin-1-yl)methyl)phenyl)boronic acid.[Link]
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Kim, J. et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Pharmaceutical Design. [Link]
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